molecular formula C10H18N4O2 B13617216 3-(3,5-Diethyl-1h-1,2,4-triazol-1-yl)-2-(methylamino)propanoic acid

3-(3,5-Diethyl-1h-1,2,4-triazol-1-yl)-2-(methylamino)propanoic acid

Cat. No.: B13617216
M. Wt: 226.28 g/mol
InChI Key: UZZUWTQAZKKBAM-UHFFFAOYSA-N
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Description

3-(3,5-Diethyl-1h-1,2,4-triazol-1-yl)-2-(methylamino)propanoic acid is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Diethyl-1h-1,2,4-triazol-1-yl)-2-(methylamino)propanoic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carboxylic acids.

    Substitution Reactions: Introduction of the diethyl groups at the 3 and 5 positions of the triazole ring can be achieved through alkylation reactions.

    Amino Acid Derivative Formation: The propanoic acid moiety with a methylamino group can be introduced through amination and carboxylation reactions.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions such as:

    Catalysts: Use of metal catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of reaction temperature and pressure to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The triazole ring and amino acid moiety can participate in substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidized Derivatives: Formation of oxides or hydroxylated compounds.

    Reduced Derivatives: Formation of amines or other reduced forms.

    Substituted Derivatives: Introduction of various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of complex organic molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes.

    Antimicrobial Activity: Exhibits antimicrobial properties against certain pathogens.

Medicine

    Drug Development: Investigated for potential therapeutic applications.

    Pharmacology: Studied for its pharmacokinetic and pharmacodynamic properties.

Industry

    Agriculture: Used in the development of agrochemicals.

    Materials Science: Component in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 3-(3,5-Diethyl-1h-1,2,4-triazol-1-yl)-2-(methylamino)propanoic acid involves:

    Molecular Targets: Interaction with specific enzymes or receptors.

    Pathways: Modulation of biochemical pathways, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(methylamino)propanoic acid
  • 3-(3,5-Diethyl-1h-1,2,4-triazol-1-yl)-2-(ethylamino)propanoic acid

Uniqueness

  • Structural Features : Unique substitution pattern on the triazole ring.
  • Biological Activity : Distinct biological activities compared to similar compounds.

Properties

Molecular Formula

C10H18N4O2

Molecular Weight

226.28 g/mol

IUPAC Name

3-(3,5-diethyl-1,2,4-triazol-1-yl)-2-(methylamino)propanoic acid

InChI

InChI=1S/C10H18N4O2/c1-4-8-12-9(5-2)14(13-8)6-7(11-3)10(15)16/h7,11H,4-6H2,1-3H3,(H,15,16)

InChI Key

UZZUWTQAZKKBAM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=N1)CC)CC(C(=O)O)NC

Origin of Product

United States

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